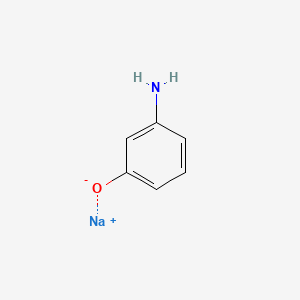













|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C[O-].[Na+].Br[C:13]1[CH:18]=[CH:17][C:16](Br)=[CH:15][CH:14]=1.[NH2:20][C:21]1[CH:22]=[C:23]([CH:25]=[CH:26][CH:27]=1)[O-:24].[Na+]>CC(N(C)C)=O.CO.N1C=CC=CC=1>[NH2:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][C:13]1[CH:18]=[CH:17][C:16]([O:24][C:23]2[CH:25]=[CH:26][CH:27]=[C:21]([NH2:20])[CH:22]=2)=[CH:15][CH:14]=1 |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
23.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
|
Name
|
cuprous chloride
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C([O-])C=CC1.[Na+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
21.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
117 °C
|
|
Type
|
CUSTOM
|
|
Details
|
into stirred concentrated hydrochloric acid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 250 mL, 3-necked, round bottom flask fitted with a mechanical stirrer
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
reached 110° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the still head was replaced with a reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
CUSTOM
|
|
Details
|
formed in the first step
|
|
Type
|
TEMPERATURE
|
|
Details
|
Refluxing
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was then cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove inorganic salts
|
|
Type
|
ADDITION
|
|
Details
|
poured into water
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting aqueous solution was extracted with three 300 mL portions of methylene chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extract was dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through diatomaceous earth
|
|
Type
|
CUSTOM
|
|
Details
|
Methylene chloride was vacuum-evaporated
|
|
Type
|
ADDITION
|
|
Details
|
the liquid residue was poured
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated dihydrochloride of 1,4-bis(3-aminophenoxy)benzene was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with concentrated hydrochloric acid
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
DISSOLUTION
|
|
Details
|
It then was dissolved in a minimum amount of water containing a small amout of ascorbic acid as antioxidant
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through diatomaceous earth
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitated product was separated by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
vacuum-dried overnight at 65° C
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from 35 mL of butanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(OC2=CC=C(C=C2)OC2=CC(=CC=C2)N)C=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.6 g | |
| YIELD: PERCENTYIELD | 42% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |